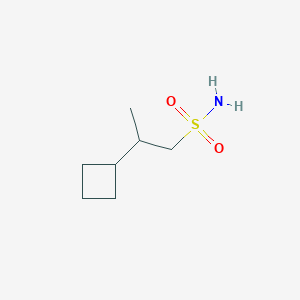
2-Cyclobutylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclobutylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . For 2-Cyclobutylpropane-1-sulfonamide, the process may involve the following steps:
Preparation of Cyclobutylpropane: Cyclobutylpropane can be synthesized through the cyclization of suitable precursors under specific conditions.
Sulfonylation: The cyclobutylpropane is then reacted with sulfonyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of sulfonamides often employs efficient and environmentally friendly methods. One such method is the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclobutylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under suitable conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
2-Cyclobutylpropane-1-sulfonamide has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the synthesis of folic acid by acting as competitive antagonists of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA in bacteria, leading to their bacteriostatic effect .
Comparaison Avec Des Composés Similaires
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators.
Sulfinamides: Employed in organic synthesis and as intermediates in the production of other sulfur-containing compounds.
Sulfonimidates: Utilized as precursors for polymers and drug candidates.
Uniqueness: 2-Cyclobutylpropane-1-sulfonamide stands out due to its unique cyclobutylpropane moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-cyclobutylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
KPBRCNBWVTVPLT-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)N)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)

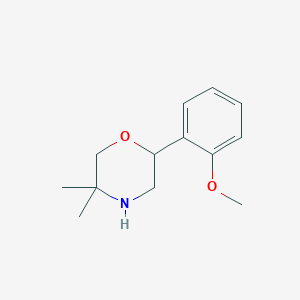
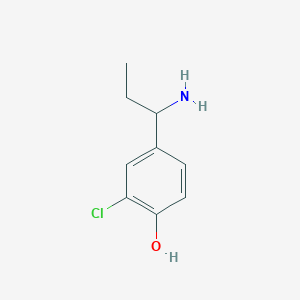

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)

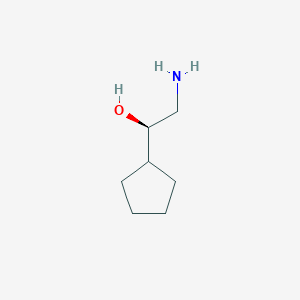
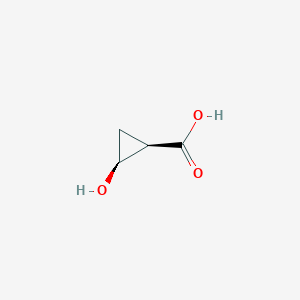
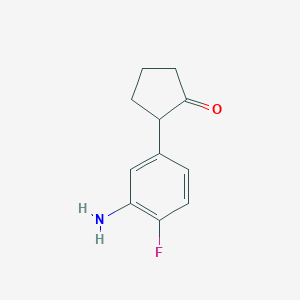
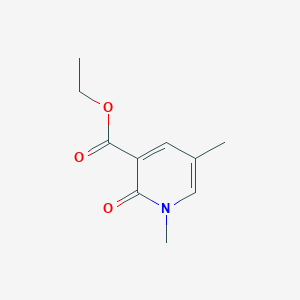
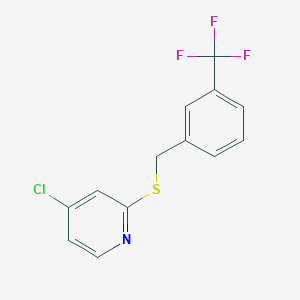
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
